N-(2-methoxy-2-(3-methoxyphenyl)ethyl)thiophene-2-carboxamide
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Description
“N-(2-methoxy-2-(3-methoxyphenyl)ethyl)thiophene-2-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Scientific Research Applications
Antiproliferative Activity and Tumor Cell Selectivity A study by Thomas et al. (2017) on a similar thiophene derivative, 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene (TR560), showed pronounced anti-proliferative activity and selectivity towards specific tumor cell types such as leukemia/lymphoma, prostate PC-3, kidney Caki-1, and hepatoma Huh-7 cells. This suggests potential therapeutic applications in cancer treatment by targeting tumor cells selectively while sparing healthy cells. The unique tumor selectivity and the mechanisms of action, including cytoplasmic uptake and localization in the endoplasmic reticulum, were highlighted (Thomas et al., 2017).
Antimicrobial and Antioxidant Properties Compounds structurally related to N-(2-methoxy-2-(3-methoxyphenyl)ethyl)thiophene-2-carboxamide have demonstrated significant antimicrobial and antioxidant properties. Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related derivatives, showcasing excellent antibacterial and antifungal activities, as well as profound antioxidant potential. These findings suggest the compound's utility in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Corrosion Inhibition Efficiency The research by Djenane et al. (2019) on ethyl hydrogen [(methoxyphenyl)(methylamino) methyl]phosphonate derivatives, which are chemically related to the thiophene carboxamide under discussion, revealed their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These compounds showed high inhibition efficiency and adherence to the Langmuir adsorption isotherm, indicating their potential application in protecting metals against corrosion (Djenane et al., 2019).
Photovoltaic Applications Liu et al. (2008) explored the application of 3,4-ethylenedioxythiophene and related donor-acceptor molecules in dye-sensitized solar cells, achieving a notable solar-to-energy conversion efficiency. Although not directly linked to this compound, this research underscores the potential of thiophene derivatives in enhancing the performance of photovoltaic devices, suggesting avenues for future research into similar compounds (Liu et al., 2008).
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-18-12-6-3-5-11(9-12)13(19-2)10-16-15(17)14-7-4-8-20-14/h3-9,13H,10H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICVLBWLTQPHKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC=CS2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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